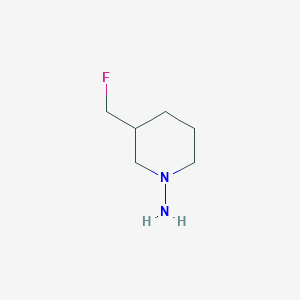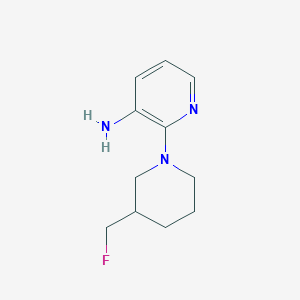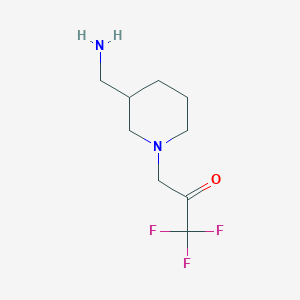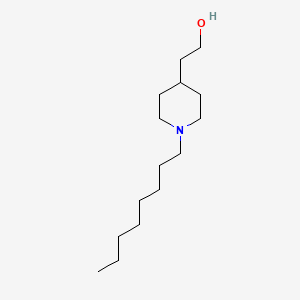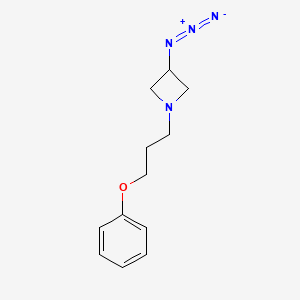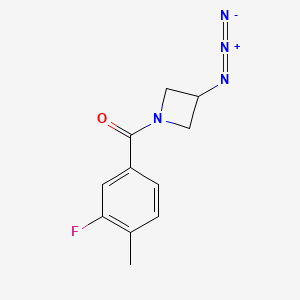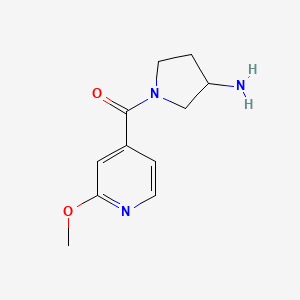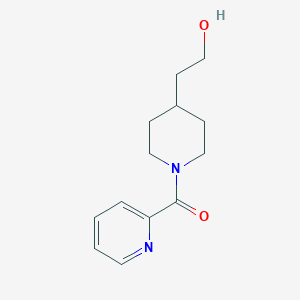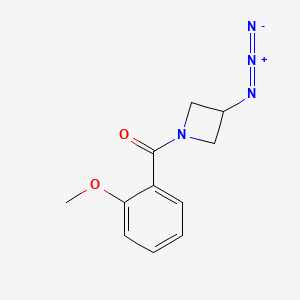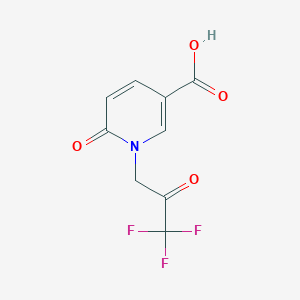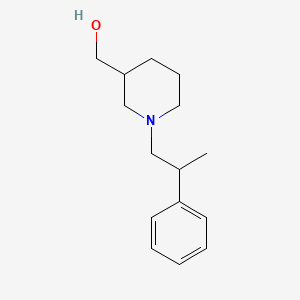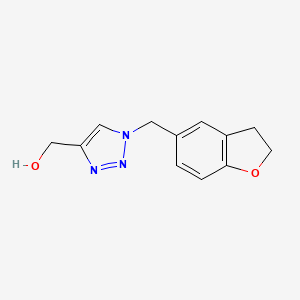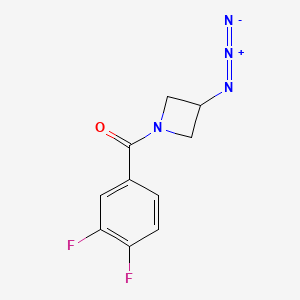
3-Chloro-4,5,6-trimethylpyridazine
Übersicht
Beschreibung
3-Chloro-4,5,6-trimethylpyridazine is a chemical compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-chloro-4,5,6-trimethylpyridazine . The InChI code is 1S/C7H9ClN2/c1-4-5(2)7(8)10-9-6(4)3/h1-3H3 .Physical And Chemical Properties Analysis
The compound has a melting point of 93-95°C . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Inhibitor Development
3-Chloro-4,5,6-trimethylpyridazine derivatives have been investigated for their potential as inhibitors, particularly targeting specific enzymes. For instance, 3-chloro-4-carboxamido-6-arylpyridazines have emerged as a novel class of interleukin-1β converting enzyme (ICE) inhibitors. These compounds act as irreversible inhibitors and have shown promising inhibitory constants, indicating their potential in modulating inflammatory processes (R. Dolle et al., 1997).
Anticancer Research
Significant interest has been shown in the anticancer potential of 3-Chloro-4,5,6-trimethylpyridazine derivatives. A notable study explored the grafting of a novel gold(III) complex on nanoporous MCM-41, evaluating its toxicity in Saccharomyces cerevisiae. The research aimed to assess the gold(III) complex, synthesized and grafted onto MCM-41, for its anticancer properties. The findings demonstrated that this complex could act as a strong inhibitor of yeast cell growth at very low concentrations, suggesting its potential as an anticancer agent (Y. Fazaeli et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-chloro-4,5,6-trimethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(2)7(8)10-9-6(4)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJQLXAFELDPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,5,6-trimethylpyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



